molecular formula C8H7FO3S B1399744 3-Fluoro-4-methylsulfinylbenzoic acid CAS No. 918967-74-5

3-Fluoro-4-methylsulfinylbenzoic acid

Cat. No. B1399744
CAS RN: 918967-74-5
M. Wt: 202.2 g/mol
InChI Key: RUJPQBWSTIZQAD-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylsulfinylbenzoic acid, also known as 3-Fluoro-4-(methylsulfonyl)benzoic acid, is a chemical compound with the molecular formula C8H7FO4S . It has a molecular weight of 218.21 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 3-Fluoro-4-methylsulfinylbenzoic acid involves a mixture of (lf?)-5-chloroindan-l-amine, 3-fluoro-4-methylsulfonyl-benzoic acid, HOBt, EDCI, and TEA in DCM. This mixture is stirred at 20°C for 16 hours .


Molecular Structure Analysis

The linear structure formula of 3-Fluoro-4-methylsulfinylbenzoic acid is C8H7FO4S . The InChI Key is QJHFDGZWRWQZCR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Fluoro-4-methylsulfinylbenzoic acid is slightly soluble (1 g/L) at 25 ºC . It has a density of 1.474±0.06 g/cm3 at 20 ºC 760 Torr . The compound has a high GI absorption, and it is not a BBB permeant or a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -7.07 cm/s .

Scientific Research Applications

  • Synthesis Applications :

    • 3-borono-5-fluorobenzoic acid, related to 3-Fluoro-4-methylsulfinylbenzoic acid, is utilized in organic synthesis for the preparation of olefins, styrenes, biphenyl derivatives, and natural products. This compound is produced through a two-step reaction synthesis process and is significant for industrial production due to its simplicity and cost-effectiveness (Sun Hai-xia et al., 2015).
  • Biodegradation and Environmental Studies :

    • The biodegradation of fluorobenzoates by specific microorganisms has been studied, revealing important insights into the environmental fate of these compounds. Fluorinated benzoates are transformed into various metabolites, demonstrating the microbial capacity to degrade these substances (K. Londry & P. Fedorak, 1993).
  • Pharmaceutical and Biological Research :

    • Research has been conducted on the synthesis and herbicidal activity of compounds derived from 3-Chloro-4-fluorobenzoylthiourea, indicating the potential of similar fluorinated compounds in developing herbicides (Liu Chang-chun, 2006).
    • In the field of biochemistry and protein engineering, research on genetically encoded fluorosulfonyloxybenzoyl-l-lysine demonstrates the potential for creating innovative covalent bonds in proteins, expanding the toolkit for biological research and therapeutic applications (Jun Liu et al., 2021).
  • Analytical Chemistry and Sensor Development :

    • The development of a fluorescent sensor for Al3+ detection based on o-aminophenol derivatives demonstrates the use of fluorinated compounds in designing highly selective and sensitive sensors for metal ion detection, with applications in environmental monitoring and biological research (Xingpei Ye et al., 2014).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

3-fluoro-4-methylsulfinylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c1-13(12)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJPQBWSTIZQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728651
Record name 3-Fluoro-4-(methanesulfinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918967-74-5
Record name 3-Fluoro-4-(methanesulfinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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